4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide
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Overview
Description
4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-aminobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties.
Material Science: Schiff bases, including this compound, are used in the synthesis of metal complexes that have applications in catalysis and material science.
Biological Studies: The compound’s interaction with biological molecules such as proteins and nucleic acids is of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide involves its ability to form complexes with metal ions and interact with biological molecules. The imine group (C=N) in the Schiff base can coordinate with metal ions, forming stable complexes that can exhibit various biological activities. These metal complexes can interact with DNA, proteins, and enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(3-methoxyphenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: This compound also contains a Schiff base and a thiophene ring, making it structurally similar.
2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline: Another Schiff base with a thiophene ring, used in similar applications.
Uniqueness
4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the benzamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
355816-12-5 |
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Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-[(3-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H12N2OS/c1-9-6-7-17-12(9)8-15-11-4-2-10(3-5-11)13(14)16/h2-8H,1H3,(H2,14,16) |
InChI Key |
CRUXKDXFBYKRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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